(5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with hydroxybenzylidene and methoxyphenyl substituents, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde with 2-methoxyphenylthiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol, methanol, or acetic acid, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts or alternative reagents may be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.
Reduction: Formation of 2-thio-1,3-thiazolidin-4-one derivatives.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular pathways.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-hydroxybenzylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(3-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both hydroxy and methoxy groups, along with the thioxo functionality, provides a distinct set of properties that can be exploited for various applications.
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-21-14-8-3-2-7-13(14)18-16(20)15(23-17(18)22)10-11-5-4-6-12(19)9-11/h2-10,19H,1H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMHYMSUOIKKGR-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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